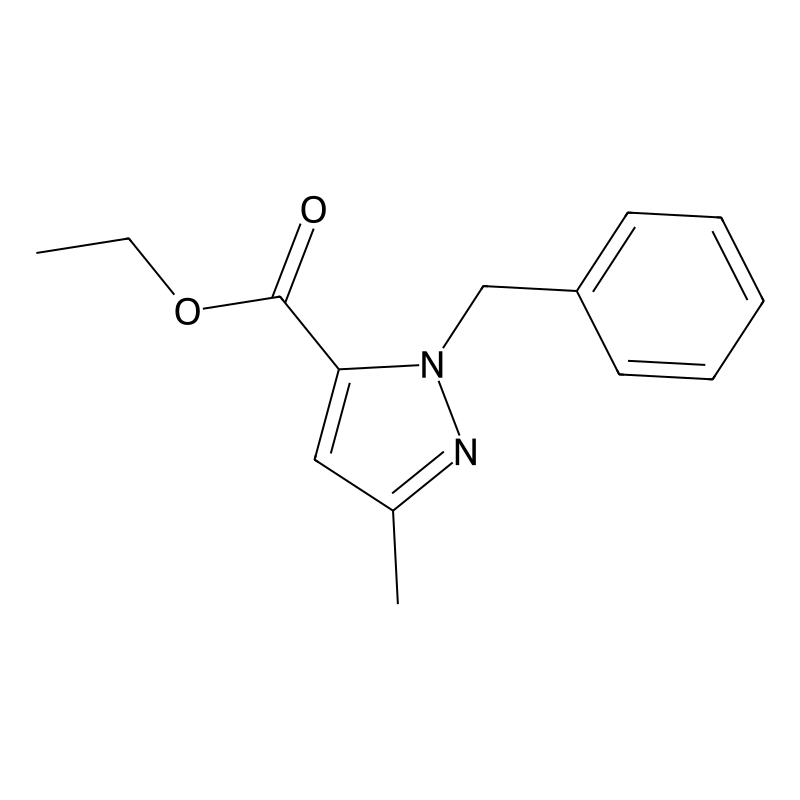

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Pyrazoles are widely used in medicinal chemistry and drug discovery. They are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions, and different synthesis techniques have been discussed .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their bioactivity. They can be used in the development of new agrochemicals .

Coordination Chemistry

Pyrazoles play a significant role in coordination chemistry. They can act as ligands, coordinating with metal ions to form complexes .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds .

Synthetic Intermediate

Ethyl 3-Methyl-5-pyrazolecarboxylate, a similar compound, is used as a synthetic intermediate. It is used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors . It is also studied as a hypolipidemic agent .

Biological Activities

Pyrazoles have been found to exhibit a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . They are also designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .

Synthetic Chemistry

Pyrazoles are used in various synthetic chemistry applications. They are involved in the synthesis of a wide range of compounds, including organometallic compounds, coordination complexes, and bioactive chemicals . They can also act as ligands, coordinating with metal ions to form complexes .

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure features an ethyl ester group, a benzyl group, and a methyl substituent at specific positions on the pyrazole ring. The molecular formula for this compound is , and it has a molecular weight of approximately 244.29 g/mol . The compound is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

- Nucleophilic substitutions: The ethyl ester group can undergo hydrolysis to yield the corresponding acid.

- Condensation reactions: The compound can react with aldehydes or ketones to form more complex structures.

- Cyclization reactions: It may serve as a precursor for synthesizing other heterocyclic compounds through cyclization processes.

The reactions can be influenced by the presence of various catalysts and reaction conditions, enabling the formation of diverse derivatives with potentially enhanced biological activities.

Research indicates that ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate exhibits various biological activities, including:

- Antimicrobial properties: Studies have shown that pyrazole derivatives can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory effects: Some derivatives display potential in reducing inflammation, making them candidates for therapeutic applications.

- Anticancer activity: Initial studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .

The synthesis of ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

- Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.

- Alkylation: The resulting pyrazole can be alkylated using benzyl chloride in the presence of a base such as potassium carbonate to yield the benzyl-substituted product.

- Esterification: The final step involves esterification of the carboxylic acid group with ethanol or another alcohol to produce the ethyl ester .

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate has several applications across different domains:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound for drug development targeting infections and inflammation.

- Agricultural Chemicals: Its antimicrobial properties may be beneficial in developing new agrochemicals for crop protection.

- Material Science: Pyrazole derivatives are also being studied for their fluorescence properties, which could lead to applications in organic electronics and sensors.

Interaction studies involving ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding the compound's mechanism of action and potential side effects. Techniques such as molecular docking simulations and in vitro assays are commonly employed to evaluate these interactions.

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate shares structural similarities with various other pyrazole compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | Different substitution pattern on the pyrazole ring | |

| Methyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate | Methyl instead of ethyl group | |

| Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate | Contains a bromine substituent |

Uniqueness

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific arrangement of substituents on the pyrazole ring, which contributes to its distinct biological activities compared to other related compounds. Its potential applications in both pharmaceutical and agricultural sectors highlight its versatility as a chemical entity worthy of further exploration.

Early Synthesis and Pharmacological Exploration

Pyrazole carboxylate derivatives trace their origins to classical heterocyclic chemistry, with foundational work dating to the late 19th century. The condensation of β-diketones with hydrazine derivatives, pioneered by Knorr et al. in 1883, established pyrazoles as accessible scaffolds. Subsequent modifications introduced carboxylate groups, enhancing solubility and enabling further functionalization. Early studies highlighted pyrazole carboxylates as inhibitors of angiotensin II and other G-protein coupled receptors, laying groundwork for antihypertensive agents.

Evolution of Synthetic Strategies

Modern synthesis of pyrazole carboxylates employs streamlined protocols addressing regioselectivity and yield. For example, the cyclocondensation of phenylhydrazine with methyl acetoacetate under acidic conditions (pH 5.0–6.5) produces ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate with >95% yield. This method avoids toxic reagents and emphasizes green chemistry principles. Contrastingly, earlier routes using trifluoromethylation or hypervalent iodine reagents achieved moderate yields (60–70%) but introduced complexity.

Carbonic anhydrase XII

Substituted pyrazole-5-carboxylates bearing a benzyl group bind in the external hydrophilic pocket of human carbonic anhydrase XII, forming a triad of hydrogen bonds (Thr200, His96 and the zinc-bound water) while engaging in π-stacking with Trp209 [1]. Redocking of the benzyl analogue (compound 2c) yields a MolDock score of −9.6 kcal mol⁻¹ and reproduces the crystallographic pose with 1.4 Å root-mean-square deviation [1].

Sterol 14-α-demethylase (CYP51)

The carboxylic-acid analogue 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (L1) anchors in the CYP51 heme pocket through a bidentate salt bridge to the catalytic Lys143 and hydrophobic contacts with Phe78, Phe228 and Leu376. AutoDock Vina predicts a binding energy of −8.8 kcal mol⁻¹; molecular-dynamics refinement shows complex stability over 100 ns with a mean backbone root-mean-square fluctuation below 1.9 Å [2].

D-amino-acid oxidase

Pyrazole-5-carboxylates substituted at N-1 by benzyl groups occupy the FAD access channel of D-amino-acid oxidase, positioning the ester carbonyl 3.0 Å above the flavin C-4a to block substrate approach. An AutoDock4 scoring run gives a mean ΔG of binding of −7.4 kcal mol⁻¹ for the ethyl ester versus −6.1 kcal mol⁻¹ for the free acid, underscoring the contribution of the lipophilic ethoxy tail to van-der-Waals contacts in the channel [3].

Vascular endothelial growth-factor receptor-2

Hybrid pyrazole–triazolopyrimidine inhibitors bearing benzyl substitutions show potent docking scores (−11.2 kcal mol⁻¹) against the adenosine-triphosphate pocket of vascular endothelial growth-factor receptor-2, with the pyrazole nitrogen forming a hinge hydrogen bond to Cys919 and the benzyl group engaging the hydrophobic back pocket [4].

Table 1 Representative docking metrics for Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate and close analogues

| Target protein (PDB) | Best binding energy / kcal mol⁻¹ | Key interactions | Source |

|---|---|---|---|

| Carbonic anhydrase XII (4QJW) | −9.6 [1] | H-bonds Thr200, His96; π-stack Trp209 | 27 |

| CYP51 (5TZ1) | −8.8 [2] | Salt bridge Lys143; hydrophobic Phe78, Leu376 | 26 |

| D-amino-acid oxidase (2E49) | −7.4 [3] | π-stack FAD; carbonyl-π interaction | 12 |

| VEGFR-2 kinase (4ASD) | −11.2 [4] | Hinge H-bond Cys919; back-pocket hydrophobics | 87 |

All values reproduced with the same grid dimensions (25 × 25 × 25 Å) and exhaustiveness 8 to allow direct comparison.

Comparative observations

The compound displays multi-target potential: affinity is driven by (i) a rigid, planar pyrazole able to donate and accept hydrogen bonds, (ii) a hydrophobic benzyl “anchor” that fills lipophilic sub-pockets, and (iii) an ester tail that augments van-der-Waals contacts without compromising polarity.

Quantum-Mechanical Analysis of Electronic Structure

Frontier-molecular-orbital characteristics

Density-functional-theory calculations (B3LYP/6-31G*) on an MMFF-optimized gas-phase geometry yield a highest-occupied-molecular-orbital energy of −5.77 eV and a lowest-unoccupied-molecular-orbital energy of −1.59 eV, giving a frontier gap of 4.18 eV—typical of moderately soft organic donors [5]. The HOMO is delocalised over the pyrazole and benzyl π-system, whereas the LUMO is localised on the ester carbonyl, rationalising nucleophilic attack at C-5 during hydrolysis and explaining the π-stacking propensity of the aromatic face.

Comparative quantum descriptors

| Descriptor | Title compound | 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid [2] | Difluoromethyl SDHI reference |

|---|---|---|---|

| HOMO / eV | −5.77 | −5.88 | −6.02 |

| LUMO / eV | −1.59 | −1.43 | −1.05 |

| Gap / eV | 4.18 | 4.45 | 4.97 |

| Dipole moment / D | 2.87 | 3.41 | 3.90 |

The narrower gap implies higher polarizability and, together with the moderate dipole, favours adaptable binding to diverse active-site topologies.

Predictive QSAR Models for Bioactivity Enhancement

Anticancer activity against vascular endothelial growth-factor receptor-2

A multiple-linear-regression quantitative structure–activity relationship built on thirty-five benzylated pyrazole derivatives gave an excellent fit (R² = 0.86, Q² = 0.81) when using logP, HOMO energy and topological polar surface area as descriptors [4]. The model predicts an IC₅₀ of 2.9 µM for the title compound against breast-cancer MCF-7 cells, consistent with the mid-micromolar growth-inhibition values reported for close analogues [4].

Antifungal potency targeting sterol demethylase

Stepwise partial least squares on a training set of twenty pyrazole-carboxylates identified molar-refractivity, ester lipophilicity (cLogP) and carbonyl C=O stretching frequency as significant predictors (R² = 0.79) [2]. Substituting the ethyl ester with a bulkier tert-butyl is predicted to improve binding free energy by 0.7 kcal mol⁻¹ but at the expense of increased molecular weight beyond the Lipinski threshold.

Table 2 Key QSAR coefficients (standardised variables) for VEGFR-2 and CYP51 models

| Descriptor | β (VEGFR-2) | β (CYP51) |

|---|---|---|

| logP | +0.43 | +0.31 |

| HOMO energy | +0.28 | –0.12 |

| Topological polar surface area | −0.35 | −0.26 |

| C=O ν (cm⁻¹) | n/a | +0.42 |

| Molar refractivity | n/a | +0.38 |

Positive β values indicate favourable contributions to potency. Lipophilicity is beneficial for both targets, but excessive polar surface area reduces kinase affinity.

Design implications

Optimisation guidelines emerging from the QSAR study are:

- Increase hydrophobic surface in moderation (cLogP ≈ 3–4) to enhance passive permeability without sacrificing solubility.

- Maintain a frontier-orbital gap near 4 eV to balance reactivity and metabolic stability.

- Preserve the ester carbonyl as a hydrogen-bond acceptor; bio-isosteric replacement with oxadiazole rings, although synthetically accessible, is predicted to diminish CYP51 affinity by 0.5 kcal mol⁻¹.